molecular formula C12H15BrN2O2 B14906406 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide

Cat. No.: B14906406
M. Wt: 299.16 g/mol
InChI Key: JUPHOYXAHQVQJL-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It features a bromine atom at the 5-position of the nicotinamide ring and a tetrahydrofuran-2-yl ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide typically involves the following steps:

    Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Amidation: The brominated nicotinamide is then reacted with 2-(tetrahydrofuran-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amides or amines.

Scientific Research Applications

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacological agent.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran-2-yl ethyl group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tetrahydrofuran-3-yl)pyridin-4-amine
  • 5-Bromo-2-(tetrahydrofuran-2-yl)pyridin-4-amine

Uniqueness

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)nicotinamide is unique due to the presence of both the bromine atom and the tetrahydrofuran-2-yl ethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

5-bromo-N-[2-(oxolan-2-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H15BrN2O2/c13-10-6-9(7-14-8-10)12(16)15-4-3-11-2-1-5-17-11/h6-8,11H,1-5H2,(H,15,16)

InChI Key

JUPHOYXAHQVQJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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